An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-cyano-2-methylbenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-cyano-2-methylbenzoic acid
Foreword: Charting the Unknowns in Drug Discovery
In the landscape of modern drug development, the meticulous characterization of a novel chemical entity is the bedrock upon which its entire preclinical and clinical journey is built. The molecule at the focus of this guide, 5-Bromo-4-cyano-2-methylbenzoic acid, represents a unique structural motif with potential for diverse pharmacological applications. As of this writing, a comprehensive, publicly available dataset of its physicochemical properties is not consolidated. This guide, therefore, serves a dual purpose: to present a theoretical and practical framework for the determination of these critical parameters and to provide expert insights into the rationale behind the necessary experimental workflows. We will navigate the essential questions a researcher must answer to unlock the therapeutic potential of this and similar molecules.
Molecular Identity and Structural Attributes
A thorough understanding of a compound's identity is the first step in its characterization.
IUPAC Name: 5-Bromo-4-cyano-2-methylbenzoic acid
Chemical Structure:
Figure 1: Chemical structure of 5-Bromo-4-cyano-2-methylbenzoic acid.
This structure reveals a benzoic acid scaffold, a common feature in many pharmaceuticals, substituted with a bromine atom, a cyano group, and a methyl group. These substituents are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.
Table 1: Calculated Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C9H6BrNO2 | Defines the elemental composition. |
| Molecular Weight | 241.06 g/mol | Influences diffusion and transport properties. |
| XLogP3 | 2.8 | A measure of lipophilicity, impacting cell membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton is a key site for hydrogen bonding. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, cyano nitrogen, and to a lesser extent, the bromine atom can accept hydrogen bonds. |
Note: These values are computationally predicted and await experimental verification.
Solubility: The Gateway to Bioavailability
A drug's therapeutic efficacy is fundamentally dependent on its ability to dissolve in physiological fluids. The solubility of 5-Bromo-4-cyano-2-methylbenzoic acid is a critical parameter to determine.
Theoretical Considerations
The presence of the polar carboxylic acid group suggests some aqueous solubility, which will be pH-dependent. Conversely, the aromatic ring and the bromine atom contribute to its lipophilic character, potentially limiting its solubility in water. The cyano and methyl groups will further modulate this balance.
Experimental Determination of Aqueous Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[1]
Protocol: Equilibrium Solubility Determination
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Preparation: Add an excess amount of solid 5-Bromo-4-cyano-2-methylbenzoic acid to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.[1]
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Equilibration: The vials are sealed and agitated at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.[2]
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Sample Collection: After equilibration, the suspensions are allowed to settle. A sample of the supernatant is carefully removed.
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Separation of Undissolved Solid: The collected supernatant is filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuged to remove any undissolved particles.[1]
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3] A calibration curve is constructed using standards of known concentrations to ensure accurate quantification.
Rationale: This method provides the true thermodynamic solubility, which is a measure of the most stable state of the system and is crucial for biopharmaceutical classification.[1]
For earlier stages of drug discovery, a higher-throughput kinetic solubility assay can be employed.[3]
Protocol: Kinetic Solubility Assay
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Stock Solution: Prepare a concentrated stock solution of the compound in an organic solvent, typically dimethyl sulfoxide (DMSO).[4]
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Dilution: A small aliquot of the DMSO stock is added to the aqueous buffer.
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Incubation: The solution is incubated for a shorter period (e.g., 1-2 hours).[3]
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Analysis: The amount of compound that remains in solution is quantified, often by nephelometry (light scattering) or by filtering and analyzing the filtrate via HPLC-UV or LC-MS/MS.[3][4]
Rationale: This method is faster and requires less compound, making it suitable for screening large numbers of compounds. However, it may overestimate solubility as it starts from a solution and measures the point of precipitation.
Figure 3: Expected Mass Spectrometry Isotopic Pattern.
Stability Assessment
Understanding the stability of a compound under various stress conditions is crucial for formulation development and determining its shelf-life.
Protocol: Forced Degradation Study
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Stress Conditions: Solutions of the compound are subjected to various stress conditions as per ICH guidelines, including:
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Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.
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Oxidation: Treatment with an oxidizing agent like hydrogen peroxide. [2] * Thermal Stress: Heating the solid compound and solutions. [2] * Photostability: Exposure to light of specific wavelengths. [2]2. Analysis: At various time points, samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.
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Identification: Mass spectrometry can be used to identify the structure of any significant degradation products.
Rationale: This study helps to identify potential degradation pathways and informs the selection of appropriate formulation strategies and storage conditions.
Conclusion
The physicochemical characterization of 5-Bromo-4-cyano-2-methylbenzoic acid is a critical endeavor that requires a systematic and multi-faceted experimental approach. While specific experimental values for this compound are not yet widely reported, the principles and protocols outlined in this guide provide a robust framework for its comprehensive evaluation. By meticulously determining its solubility, pKa, lipophilicity, and stability, and by thoroughly characterizing its spectral properties, researchers can build the necessary foundation to advance this promising molecule through the drug development pipeline. The insights gained from these studies will be invaluable for formulation scientists, pharmacologists, and medicinal chemists alike, ultimately paving the way for its potential therapeutic application.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Barnard College, Columbia University. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]
-
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods.
-
ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]
-
University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
IJTSRD. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
-
Organic Chemistry I Lab - Colby College. (n.d.). Mass Spectrometry. Retrieved from [Link]
